molecular formula C22H25N3O7S B1671056 Ertapenem CAS No. 153832-46-3

Ertapenem

Cat. No.: B1671056
CAS No.: 153832-46-3
M. Wt: 475.5 g/mol
InChI Key: JUZNIMUFDBIJCM-ANEDZVCMSA-N
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Description

Ertapenem is a Group 1 carbapenem antibiotic characterized by its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae . Its chemical structure includes a trans-1-hydroxyethyl group for β-lactamase stability, a 1β-methyl substituent to resist dehydropeptidase-1 (DHP-1) degradation, and a meta-substituted benzoic acid side chain that enhances protein binding (85–95%) and prolongs its half-life (~4 hours), enabling once-daily dosing . This compound is approved for complicated intra-abdominal infections (cIAIs), skin and soft tissue infections (cSSTIs), urinary tract infections (cUTIs), and community-acquired pneumonia (CAP) . Unlike other carbapenems, it lacks activity against non-fermenting Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii due to intrinsic resistance mechanisms .

Scientific Research Applications

Indications for Use

Ertapenem is indicated for the treatment of several specific infections, including:

  • Complicated intra-abdominal infections : Effective against mixed infections involving both aerobic and anaerobic bacteria.
  • Complicated skin and skin structure infections : Particularly beneficial for diabetic foot infections without osteomyelitis.
  • Community-acquired pneumonia : Demonstrated efficacy comparable to other antibiotics like ceftriaxone.
  • Complicated urinary tract infections : Including pyelonephritis, showing high microbiological cure rates.
  • Acute pelvic infections : Such as postpartum endomyometritis and septic abortion.
  • Surgical prophylaxis : Used to prevent infections following elective colorectal surgery.

This compound is administered via intravenous infusion or intramuscular injection, typically dosed at 1 gram once daily for adults and children over three months of age .

Efficacy in Clinical Studies

Numerous clinical studies have assessed the efficacy of this compound compared to other antibiotics. A notable study involving 1,167 patients with serious infections caused by Enterobacteriaceae found that this compound had comparable clinical cure rates to piperacillin-tazobactam and ceftriaxone across various infection types:

Infection TypeThis compound Cure RateComparator Cure Rate
Complicated intra-abdominal85.1%79.9% (piperacillin/tazobactam)
Complicated urinary tract90.5%92% (ceftriaxone)
Community-acquired pneumonia95%88.9% (ceftriaxone)

These findings underscore the drug's effectiveness in treating serious bacterial infections .

Case Studies

Several case studies highlight the successful application of this compound in challenging clinical scenarios:

  • Prolonged Use in Diabetic Foot Ulcers :
    A documented case involved a diabetic patient treated with this compound for over four months for severe foot ulcer infections. After initial treatments failed, this compound led to significant improvement and complete resolution of the infection after 137 days of therapy .
  • This compound Resistance Mechanisms :
    Research has also focused on understanding resistance mechanisms against this compound, particularly in strains of Klebsiella pneumoniae. Studies identified various beta-lactamase production mechanisms contributing to resistance, emphasizing the need for ongoing surveillance and tailored antibiotic strategies .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, such as:

  • High plasma protein binding : Approximately 85%, which may influence its distribution and efficacy.
  • Long half-life : Allows for once-daily dosing, enhancing patient compliance.

However, caution is advised in patients with renal impairment due to potential central nervous system toxicity observed in some cases .

Mechanism of Action

Comparison with Similar Compounds

Antimicrobial Spectrum

Feature Ertapenem Meropenem /Imipenem Ceftriaxone
Gram-negative coverage ESBL-E, Enterobacteriaceae ESBL-E, P. aeruginosa, Acinetobacter ESBL-E (limited)
Gram-positive coverage MSSA, streptococci MSSA, streptococci, some anaerobes Streptococci, N. gonorrhoeae
Anaerobic activity Strong (e.g., Bacteroides fragilis) Strong Limited
Key limitations No anti-pseudomonal activity Broader spectrum, higher neurotoxicity risk Ineffective against ESBL-E in severe cases
  • This compound demonstrates lower MIC values against Neisseria gonorrhoeae (MIC₉₀: 0.125 mg/L) compared to ceftriaxone (MIC₉₀: 0.125 mg/L) and cefixime (MIC₉₀: 0.5 mg/L), suggesting superior in vitro efficacy for resistant gonococcal strains .
  • Unlike meropenem, this compound is ineffective against P. aeruginosa due to non-carbapenemase-mediated resistance (e.g., efflux pumps, porin mutations) .

Pharmacokinetics/Pharmacodynamics (PK/PD)

Parameter This compound Meropenem Piperacillin/Tazobactam
Half-life ~4 hours ~1 hour ~0.7–1.2 hours
Dosing frequency Once daily Every 8 hours Every 6–8 hours
Protein binding 85–95% 2% 30%
Renal clearance ~45% (tubular secretion) ~70% ~80%
Key PK/PD target fT > MIC (40% of dosing interval) fT > MIC (40%) fT > MIC (50%)
  • This compound’s high protein binding necessitates dose adjustments in hypoalbuminemia or renal impairment. Simulations show that twice-daily dosing (1 g) optimizes target attainment in patients with bone/joint infections .
  • Subcutaneous (sc) administration of this compound achieves comparable PK/PD targets to intravenous (IV) routes, expanding outpatient treatment options .

Clinical Efficacy

  • BSI due to ESBL-E : this compound showed equivalent cure/improvement rates (82–94%) and mortality outcomes compared to broader-spectrum carbapenems (e.g., imipenem) in propensity-matched cohorts, supporting its use for susceptible isolates .
  • cUTI/Pyelonephritis: In a randomized trial, this compound (87% success rate) matched ceftriaxone (87%) for clinical efficacy, with similar safety profiles . Sulopenem, a newer carbapenem, also demonstrated non-inferiority to this compound in cUTI treatment (86.9% vs. 87% success) .
  • Pediatric infections: this compound exhibited comparable efficacy and safety to ceftriaxone and other β-lactams in children, particularly for cIAIs and cUTIs, without increasing P. aeruginosa resistance risks .

Resistance and Stability

  • Carbapenemase hydrolysis : this compound is hydrolyzed by KPC carbapenemases but retains stability against OXA-24/40 variants, similar to meropenem .
  • aeruginosa resistance, making it preferable in low-risk settings .

Q & A

Q. Basic Research: Pharmacokinetic/Pharmacodynamic Targets

Q: What pharmacokinetic/pharmacodynamic (PK/PD) targets are critical for ertapenem efficacy, and how do they guide dosing regimens in clinical research? A: The primary PK/PD target for this compound is the percentage of time free drug concentrations remain above the minimum inhibitory concentration (MIC) of the pathogen (tfree>MIC). For optimal bactericidal activity, tfree>MIC should exceed 40% of the dosing interval . This target informs dosing strategies (e.g., 1 g once daily for normal renal function) and adjustments in renal impairment . Studies utilize steady-state plasma sampling (pre-dose and at intervals up to 24 hours) to calculate area under the curve (AUC) and validate target attainment in diverse populations, including multidrug-resistant tuberculosis (MDR-TB) and bone/joint infections .

Q. Advanced Research: Prodrug Strategies for Oral Bioavailability

Q: How do prodrug strategies address this compound’s oral bioavailability limitations, and what methodological challenges arise in translating in vitro stability to in vivo efficacy? A: this compound’s high polarity limits oral absorption, necessitating prodrug derivatization. Diethyl ester prodrugs (e.g., compound 6) demonstrated improved absorption in dogs (31.3% total absorption) compared to rats (3%) . However, in vitro plasma hydrolysis assays poorly predicted in vivo performance: >70% of prodrug remained intact in dog plasma after 60 minutes, yet rapid hydrolysis occurred in vivo . Methodologically, researchers must validate stability across species-specific plasma models and employ duodenal administration studies to assess absorption kinetics .

Q. Basic Research: Susceptibility Testing for ESBL-Producing Pathogens

Q: What standardized methods are used to assess this compound susceptibility against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae? A: Broth microdilution and Etest® are gold standards for determining MICs. This compound shows potent activity against ESBL-E. coli and K. pneumoniae (MIC90 ≤1 μg/mL), though resistance mechanisms (e.g., porin loss in Enterobacter aerogenes) require supplemental testing with agar dilution or β-lactamase inhibitors (e.g., clavulanic acid) to confirm susceptibility .

Q. Advanced Research: Comparative Efficacy in Bloodstream Infections

Q: How do retrospective cohort studies statistically address confounding biases when comparing this compound to other carbapenems for ESBL-E bloodstream infections? A: The INCREMENT project (NCT01764490) used propensity scoring to adjust for baseline differences (e.g., severity, comorbidities) between this compound and comparator carbapenem groups . Adjusted odds ratios (ORs) for clinical cure were 1.87 (empirical) and 1.04 (targeted), with no significant mortality difference (HR=0.93). Sensitivity analyses excluded severe sepsis/septic shock subgroups, where this compound trended toward inferiority, highlighting the need for stratified randomization in future trials .

Q. Advanced Research: Neurotoxicity Risk Profiling

Q: What methodologies identify risk factors for this compound-induced neurotoxicity in heterogeneous patient cohorts? A: Systematic reviews (e.g., analysis of 125 cases) classify neurotoxicity using Naranjo criteria and multivariate regression to identify predictors: renal impairment, advanced age, and concomitant CNS-penetrant drugs . Case-control studies with therapeutic drug monitoring (TDM) correlate neurotoxicity with elevated trough concentrations (>20 mg/L), advocating for dose adjustments in at-risk populations .

Q. Basic Research: Dosing in Renal Replacement Therapy (RRT)

Q: How is this compound dosing optimized in patients undergoing RRT, and what clinical endpoints validate FDA-recommended regimens? A: FDA guidelines recommend 500 mg/day for hemodialysis and 1000 mg/day for continuous RRT (CRRT) . Retrospective cohort studies assess clinical cure (91.7% in 146 patients), 30-day reinfection (38.4%), and mortality (10.3%) using logistic regression to adjust for covariates like residual renal function and CRRT flow rates . TDM is critical to account for interpatient variability in drug clearance.

Q. Advanced Research: Subcutaneous Administration Feasibility

Q: What pharmacokinetic modeling approaches support subcutaneous (SC) this compound administration in outpatient bone/joint infection management? A: Population PK models (two-compartment, linear absorption/elimination) incorporate creatinine clearance and SC absorption lag time to simulate tfree>MIC . Simulations show 1 g twice daily SC achieves higher target attainment (≥40% tfree>MIC) than intravenous dosing, particularly in renal impairment. Validation requires prospective trials comparing SC bioavailability and local tolerability .

Q. Basic Research: Drug-Drug Interaction Profiling

Q: Why is this compound considered low-risk for cytochrome P450-mediated drug interactions in clinical studies? A: this compound is neither metabolized by CYP450 enzymes nor a P-glycoprotein substrate, minimizing interactions with antiretrovirals or immunosuppressants . Retrospective analyses in MDR-TB cohorts confirm stable PK when co-administered with rifampicin or linezolid, though competition for renal excretion may necessitate TDM .

Q. Advanced Research: PK/PD Optimization in Obesity

Q: How do obesity and body composition influence this compound dosing, and what study designs address these covariates? A: Obesity alters volume of distribution and clearance, requiring adjusted dosing. Population PK models stratify patients by BMI and fat mass, with Monte Carlo simulations to optimize tfree>MIC . Studies using iterative Bayesian forecasting (e.g., obese vs. non-obese subgroups) validate 1.5 g/day regimens in patients >120 kg .

Q. Advanced Research: Resistance Mechanisms in Anaerobes

Q: What molecular and phenotypic methods elucidate this compound resistance mechanisms in anaerobic pathogens? A: Resistance in Bacteroides fragilis and Clostridium difficile is linked to carbapenemase production (cfiA gene) or porin mutations. Researchers use whole-genome sequencing, modified Hodge tests, and checkerboard synergy assays (with β-lactamase inhibitors) to characterize resistance . MIC creep analyses in longitudinal isolates inform stewardship strategies .

Properties

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32)/t9-,10-,13+,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZNIMUFDBIJCM-ANEDZVCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165456
Record name Ertapenem
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Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Ertapenem
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Solubility

2.86e-01 g/L
Record name Ertapenem
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CAS No.

153832-46-3, 153773-82-1
Record name Ertapenem
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Record name Ertapenem
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Record name ERTAPENEM
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Record name Ertapenem
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

230-234
Record name Ertapenem
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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